5,8-Bis(trifluoromethyl)chroman-4-one
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Overview
Description
5,8-Bis(trifluoromethyl)chroman-4-one is a fluorinated derivative of chroman-4-one, a significant structural entity in medicinal chemistry. This compound is known for its unique chemical properties, which include high thermal stability and resistance to oxidative degradation . The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(trifluoromethyl)chroman-4-one typically involves the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a catalyst such as p-toluenesulfonic acid . The reaction proceeds through a one-pot process, leading to the formation of the chroman-4-one framework. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chroman-4-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit diverse biological activities .
Scientific Research Applications
5,8-Bis(trifluoromethyl)chroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential antiviral, antibacterial, and anticancer properties, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 5,8-Bis(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one
- 2-Arylchroman-4-one derivatives
Uniqueness
5,8-Bis(trifluoromethyl)chroman-4-one is unique due to the presence of two trifluoromethyl groups, which significantly enhance its lipophilicity and metabolic stability compared to other similar compounds. This makes it more effective in biological systems and increases its potential as a therapeutic agent .
Biological Activity
5,8-Bis(trifluoromethyl)chroman-4-one is a synthetic compound that has garnered attention due to its notable biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the chroman-4-one family, which is characterized by a chromone backbone with various substituents that can significantly influence its biological properties. The presence of trifluoromethyl groups enhances its lipophilicity and may improve its interaction with biological targets.
Research indicates that this compound exhibits significant inhibitory activity against SIRT2 (Sirtuin 2), an NAD+-dependent deacetylase involved in various cellular processes including metabolism, cell cycle regulation, and stress response. Inhibition of SIRT2 has implications for the treatment of several diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of coumarin, including those similar to this compound, exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with strong electron-withdrawing groups like trifluoromethyl have demonstrated significant activity against certain bacterial strains .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 3.125 | Staphylococcus aureus |
Other coumarin derivatives | 1 - 6.25 | Various strains |
Antioxidant and Anti-inflammatory Properties
Coumarin derivatives are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. The antioxidant activity is often correlated with anti-inflammatory effects. In vivo studies have highlighted the potential of these compounds in reducing inflammation markers in models of induced colitis .
Case Studies and Research Findings
- Inhibition Studies : A study investigating the inhibition of SIRT2 revealed that this compound could effectively reduce SIRT2 activity in vitro. This inhibition was associated with decreased cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy.
- Antimicrobial Efficacy : In a comparative study of various coumarin derivatives, this compound exhibited superior antibacterial activity against Staphylococcus aureus compared to standard antibiotics. This finding underscores its potential as a lead compound for developing new antimicrobial agents .
- Oxidative Stress Reduction : In animal models subjected to oxidative stress conditions, administration of this compound led to significant reductions in biomarkers associated with oxidative damage and inflammation .
Properties
Molecular Formula |
C11H6F6O2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
5,8-bis(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)5-1-2-6(11(15,16)17)9-8(5)7(18)3-4-19-9/h1-2H,3-4H2 |
InChI Key |
CSKQASFTMBIIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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